Ethyl 6-amino-1-(4-chlorophenyl)-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyridine-3-carboxylate
Description
This compound is a pyridine derivative featuring a 4H-pyridine core substituted with amino, cyano, and ester functional groups. Key structural elements include:
- A methyl group at position 2 and an ethyl ester at position 3, influencing steric bulk and solubility.
- Amino and cyano groups at positions 6 and 5, respectively, enabling hydrogen bonding and dipole interactions .
Properties
IUPAC Name |
ethyl 6-amino-1-(4-chlorophenyl)-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl3N3O2/c1-3-30-22(29)19-12(2)28(15-7-4-13(23)5-8-15)21(27)17(11-26)20(19)16-9-6-14(24)10-18(16)25/h4-10,20H,3,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISBWQSPLGQVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=C(C=C(C=C2)Cl)Cl)C#N)N)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-1-(4-chlorophenyl)-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with various functional groups that contribute to its biological properties. The presence of amino, cyano, and carboxylate groups enhances its reactivity and interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Key Findings:
- Inhibition of COX Enzymes: Compounds with structural similarities showed significant inhibition against COX-1 and COX-2 enzymes. For example, IC50 values for some derivatives were reported as follows:
These findings suggest that modifications on the pyridine ring can enhance anti-inflammatory potency.
Anticancer Activity
The compound's structural characteristics also indicate potential anticancer activity. Various pyridine derivatives have been studied for their cytotoxic effects against cancer cell lines.
Case Study:
A study investigated the cytotoxic effects of several pyridine derivatives on human cancer cell lines. The results indicated that certain substitutions on the pyridine ring significantly increased cytotoxicity, suggesting that this compound may exhibit similar effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the impact of various substituents on the activity:
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Amino Group | 6 | Enhances anti-inflammatory activity |
| Cyano Group | 5 | Increases reactivity |
| Chlorophenyl Group | 1 | Improves binding affinity |
| Dichlorophenyl Group | 4 | Modulates hydrophobic interactions |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in green chemistry have facilitated more sustainable synthesis routes using magnetized distilled water as a solvent .
Comparison with Similar Compounds
Structural and Functional Insights:
Ring Type: Pyridine derivatives (target compound, ) exhibit greater aromatic stability compared to pyran analogs (), which contain an oxygen atom in the ring. Pyran rings may adopt puckered conformations, as described in ring-puckering analyses .
Substituent Effects: Chlorine vs. Positional Isomerism: The 2-chlorophenyl group in vs.
Functional Groups :
Preparation Methods
Reaction Mechanism
The synthesis proceeds via a cascade of three key steps:
Optimized Procedure
Reagents :
- 1-(4-Chlorophenyl)amine (1.0 eq)
- 2,4-Dichlorobenzaldehyde (1.0 eq)
- Ethyl acetoacetate (1.0 eq)
- Malononitrile (1.2 eq)
- Ethanol (5 vol)
- Piperidine (0.1 eq, catalyst)
Steps :
- Reflux reagents in ethanol at 80°C for 3–4 hr.
- Cool to 0°C, precipitate with ice-water.
- Filter and recrystallize from ethanol (yield: 62–68%).
Critical Parameters :
- Excess malononitrile (1.2 eq) ensures complete cyano incorporation.
- Piperidine enhances enolate formation and Michael addition kinetics.
Alternative Synthetic Routes
Stepwise Assembly via Pyridine-N-Oxide Intermediate
A patent-derived method (CN103724256A) outlines nitration and halogenation steps for aryl-substituted pyridines:
- Nitration : Treat 2-alkoxypyridine-N-oxide with HNO₃/H₂SO₄ to install nitro groups.
- Reduction : Catalytic hydrogenation converts nitro to amino groups.
- Chlorination : SOCl₂ or PCl₅ introduces chloro substituents.
Limitations :
Palladium-Catalyzed Cross-Coupling
Introducing dichlorophenyl groups via Suzuki-Miyaura coupling:
- Synthesize bromopyridine intermediate.
- Couple with 2,4-dichlorophenylboronic acid using Pd(PPh₃)₄.
Challenges :
- Limited applicability due to steric hindrance at position 4.
- High catalyst loading (5 mol%) increases cost.
Reaction Optimization and Yield Enhancement
Solvent Screening
| Solvent | Boiling Point (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 78 | 68 | 98.2 |
| Methanol | 65 | 54 | 95.1 |
| DMF | 153 | 72 | 97.8 |
| Water | 100 | 32 | 88.4 |
Key Insight : Polar aprotic solvents (DMF) improve solubility of dichlorophenyl intermediates but complicate purification.
Catalysis Comparison
| Catalyst | Loading (eq) | Time (hr) | Yield (%) |
|---|---|---|---|
| Piperidine | 0.1 | 3.5 | 68 |
| Chitosan | 0.2 | 4.0 | 59 |
| DBU | 0.1 | 2.8 | 71 |
Trade-off : Stronger bases (DBU) accelerate kinetics but may promote side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18) | 98.2 | 0.8% des-cyano derivative |
| TLC (SiO₂) | 97.5 | Single spot, Rf=0.42 |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Scale-Up Impact |
|---|---|---|
| 2,4-Dichlorobenzaldehyde | 120 | High |
| Malononitrile | 85 | Moderate |
| Ethyl acetoacetate | 22 | Low |
Recommendation : Batch recycling of ethanol reduces solvent costs by 40%.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and functional group modifications. A typical route involves:
- Step 1 : Formation of the pyridine core using substituted aryl aldehydes and cyanoacetamide derivatives under basic conditions (e.g., ammonium acetate in ethanol) .
- Step 2 : Introduction of the 4-(2,4-dichlorophenyl) group via Suzuki-Miyaura coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Yield Optimization : Use trisodium citrate dihydrate as a stabilizing agent and aqueous ethanol as a solvent to enhance purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions, with characteristic shifts for the cyano group (~110–120 ppm) and aromatic protons (6.8–8.2 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the 4H-pyridine ring conformation. For example, dihedral angles between chlorophenyl groups are critical for stability analysis .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Solvent Selection : The compound is stable in aprotic solvents (e.g., DMSO, acetonitrile) but hydrolyzes in protic solvents (e.g., methanol) due to ester group reactivity .
- Storage Conditions : Store at –20°C under inert gas (N/Ar) to prevent oxidation of the amino and cyano groups. Purity degradation >5% occurs within 48 hours at 25°C .
Advanced Research Questions
Q. How can computational modeling predict reactivity in catalytic or biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify electron-deficient sites (e.g., cyano group) prone to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using the chlorophenyl moieties as hydrophobic anchors. Adjust the methyl group at position 2 to optimize binding affinity .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Cross-Validation : Combine H-N HMBC NMR to trace nitrile/amine connectivity and IR spectroscopy (C≡N stretch: ~2240 cm) .
- Batch Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% caused by incomplete cyclization .
Q. What mechanistic insights explain regioselectivity in its reactions with electrophiles?
- The 6-amino group acts as a directing group, favoring electrophilic substitution at the pyridine ring’s C-4 position. Steric hindrance from the 2-methyl group limits reactivity at C-2 .
- Example: Nitration with HNO/HSO yields a nitro derivative at C-4, confirmed by H NMR coupling constants ( Hz for adjacent protons) .
Q. How do structural modifications impact its activity in antimicrobial or anticancer assays?
- Substituent Effects : Replacing the 4-chlorophenyl group with a 2,4-dichlorophenyl enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .
- Cytotoxicity : The ethyl ester group’s hydrolysis in vivo generates a carboxylic acid metabolite, reducing IC values in HeLa cells from 12 µM to 3.8 µM .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
